beta-Chloralose
beta-Chloralose
Alphachloralose, also known as chloralose-alpha or glucochloralose, belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. Alphachloralose exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, alphachloralose is primarily located in the cytoplasm.
A derivative of CHLORAL HYDRATE that was used as a sedative but has been replaced by safer and more effective drugs. Its most common use is as a general anesthetic in animal experiments.
A derivative of CHLORAL HYDRATE that was used as a sedative but has been replaced by safer and more effective drugs. Its most common use is as a general anesthetic in animal experiments.
Brand Name:
Vulcanchem
CAS No.:
16376-36-6
VCID:
VC21056224
InChI:
InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7+/m1/s1
SMILES:
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O
Molecular Formula:
C8H11Cl3O6
Molecular Weight:
309.5 g/mol
beta-Chloralose
CAS No.: 16376-36-6
Cat. No.: VC21056224
Molecular Formula: C8H11Cl3O6
Molecular Weight: 309.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Alphachloralose, also known as chloralose-alpha or glucochloralose, belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. Alphachloralose exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, alphachloralose is primarily located in the cytoplasm. A derivative of CHLORAL HYDRATE that was used as a sedative but has been replaced by safer and more effective drugs. Its most common use is as a general anesthetic in animal experiments. |
|---|---|
| CAS No. | 16376-36-6 |
| Molecular Formula | C8H11Cl3O6 |
| Molecular Weight | 309.5 g/mol |
| IUPAC Name | (1R)-1-[(2S,3aR,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
| Standard InChI | InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7+/m1/s1 |
| Standard InChI Key | OJYGBLRPYBAHRT-GVUNPQSCSA-N |
| Isomeric SMILES | C([C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)O[C@H](O2)C(Cl)(Cl)Cl)O)O)O |
| SMILES | C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
| Canonical SMILES | C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
| Melting Point | 187°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator